2-Methoxy-4-phenylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a cyclohexane ring. Its molecular formula is . This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activity and applications in various scientific research areas.
2-Methoxy-4-phenylcyclohexan-1-amine belongs to the class of amines, specifically secondary amines, due to the presence of an amino group attached to a cyclohexane structure. It is also classified as an aromatic compound because of the phenyl group.
The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine typically involves several key steps:
In industrial settings, these synthetic routes may be scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency .
The molecular structure of 2-Methoxy-4-phenylcyclohexan-1-amine can be represented as follows:
2-Methoxy-4-phenylcyclohexan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions typically require controlled temperatures and specific solvents to optimize yields .
The mechanism of action for 2-Methoxy-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and phenyl groups significantly influence its binding affinity and biological activity. This compound may modulate various biochemical pathways, contributing to its potential therapeutic effects .
Key chemical properties include:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
2-Methoxy-4-phenylcyclohexan-1-amine has several notable applications:
2-Methoxy-4-phenylcyclohexan-1-amine belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine backbone with aryl substituents. Like its structural analogs phencyclidine (PCP) and ketamine, this compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds within the ion channel pore at the phencyclidine (PCP) site, physically obstructing calcium ion influx upon glutamate activation [2] [6]. The methoxy group at the 2-position and phenyl ring at the 4-position of the cyclohexyl ring create a distinct three-dimensional structure that influences binding kinetics and unbinding rates. Molecular modeling suggests these substituents may enhance hydrophobic interactions with receptor residues, prolonging channel blockade compared to simpler analogs like PCA (1-phenylcyclohexan-1-amine) [3]. This extended dwell time potentially amplifies dissociative effects by sustaining glutamatergic disruption. Voltage-clamp electrophysiology studies on analogous compounds indicate use-dependent blockade, where channel inhibition intensifies with repeated receptor activation—a hallmark of uncompetitive NMDA antagonism [2].
Table 1: NMDA Receptor Channel Blockade Characteristics
Compound | Binding Site | Key Structural Features Influencing Binding | Proposed Blockade Kinetics |
---|---|---|---|
2-Methoxy-4-phenylcyclohexan-1-amine | PCP site within ion channel | 2-methoxy group, 4-phenyl positioning | Intermediate-slow unbinding |
Ketamine | PCP site | Chlorophenyl ring, methylamino group | Intermediate unbinding |
PCA | PCP site | Unsubstituted phenyl, primary amine | Rapid unbinding |
Affinity for the NMDA receptor’s PCP binding site varies significantly across arylcyclohexylamines due to structural modifications. While quantitative binding data (Ki) for 2-Methoxy-4-phenylcyclohexan-1-amine itself remains experimentally undetermined, its structure-activity relationships can be extrapolated from established analogs:
The 2-methoxy group in 2-Methoxy-4-phenylcyclohexan-1-amine may sterically hinder binding compared to 3-methoxy positional isomers, potentially reducing absolute affinity relative to 3'-MeO-PCP. However, the 4-phenyl substitution could introduce novel hydrophobic contacts with accessory residues in the channel pore. This combination of steric and electronic effects creates a unique affinity profile distinct from both PCA derivatives and ketamine-like molecules [3] [6].
Table 2: Comparative NMDA Receptor Affinity of Arylcyclohexylamines
Compound | Ki (nM) for NMDA PCP Site | Critical Structural Determinants |
---|---|---|
PCP | 59 | Piperidine ring, phenyl positioning |
Ketamine | 659 | Chlorophenyl, methylamino group |
PCA | 527 | Primary amine, unsubstituted phenyl |
3'-MeO-PCP | ~35 (estimated) | m-Methoxy substitution on phenyl |
2-Methoxy-4-phenylcyclohexan-1-amine | Not empirically tested (estimated 100-400 nM) | 2-methoxy steric effects, 4-phenyl hydrophobic extension |
Like other NMDA antagonists, 2-Methoxy-4-phenylcyclohexan--amine potently modulates mesolimbic dopamine pathways. Mechanistically, NMDA receptor blockade on GABAergic interneurons in the ventral tegmental area (VTA) disinhibits dopamine neurons, increasing firing rates and dopamine release in the nucleus accumbens (NAc) [1] [3]. This effect is quantifiable through microdialysis studies showing 150-300% increases in extracellular dopamine following administration of structurally similar compounds like PCA and PCP [1].
The compound’s specific structural features influence downstream neuroadaptations:
Beyond acute channel blockade, 2-Methoxy-4-phenylcyclohexan-1-amine induces lasting dysregulation of glutamatergic systems through:
Table 3: Neuroplasticity Markers Altered by Arylcyclohexylamine Exposure
Molecular Target | Biological Function | Regulation by PCA Analogs | Predicted Effect of 2-Methoxy-4-phenyl Derivative |
---|---|---|---|
ΔFosB | Transcriptional regulator of addiction | ↑ 2.5-fold in NAc | Enhanced persistence due to dopamine modulation |
BDNF | Neurotrophin regulating synaptic growth | ↓ 40% in mPFC | Greater suppression via enhanced glutamatergic disruption |
Phospho-CREB | Transcription factor | Acute ↑, chronic ↓ | Biphasic effect amplified by 4-phenyl substitution |
GluA1 (Ser845) | AMPA receptor subunit | ↓ Phosphorylation | Impaired synaptic incorporation of AMPA receptors |
PSD-95 | Postsynaptic scaffolding protein | ↓ 35% | Reduced synaptic stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7